Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Overview
Description
Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple bromine and chlorine atoms, which contribute to its high molecular weight and distinctive reactivity. It is commonly used in various industrial applications due to its stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of pentabromophenylmethyl derivatives with hexachlorobicycloheptene dicarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the precise control of reactant concentrations, temperature, and other parameters to maximize production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less halogenated derivatives.
Scientific Research Applications
Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems and its use as a model compound in toxicology studies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s high halogen content allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorendic acid: A related compound with similar structural features but different halogenation patterns.
Hexachloroendomethylenetetrahydrophthalic acid: Another similar compound with distinct chemical properties and applications.
Uniqueness
Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its high bromine and chlorine content, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials.
Properties
CAS No. |
84852-58-4 |
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Molecular Formula |
C23H6Br10Cl6O4 |
Molecular Weight |
1358.0 g/mol |
IUPAC Name |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C23H6Br10Cl6O4/c24-7-3(8(25)12(29)15(32)11(7)28)1-42-19(40)5-6(22(37)18(35)17(34)21(5,36)23(22,38)39)20(41)43-2-4-9(26)13(30)16(33)14(31)10(4)27/h5-6H,1-2H2 |
InChI Key |
CTTMERDDZFEXGY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |
Origin of Product |
United States |
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